molecular formula C7H7ClN2S B3375617 4-Chloro-7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine CAS No. 111896-68-5

4-Chloro-7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine

Cat. No.: B3375617
CAS No.: 111896-68-5
M. Wt: 186.66 g/mol
InChI Key: IHWHZUYYJJSKAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine is a bicyclic heterocyclic compound featuring a thiopyrano ring fused to a pyrimidine scaffold. The chlorine atom at position 4 enhances its electrophilic reactivity, making it a versatile intermediate in medicinal chemistry. Its synthesis typically involves chlorination of the pyrimidine core using POCl₃, followed by functionalization at positions 2 and 4 to generate derivatives with diverse biological activities .

Properties

IUPAC Name

4-chloro-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2S/c8-7-6-5(9-4-10-7)2-1-3-11-6/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHWHZUYYJJSKAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=NC=N2)Cl)SC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501223806
Record name 4-Chloro-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501223806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111896-68-5
Record name 4-Chloro-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111896-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501223806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-6H,7H,8H-thiopyrano[3,2-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloropyrimidine with a thiol compound in the presence of a base, leading to the formation of the thiopyrano ring . The reaction conditions often involve heating and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 4 undergoes nucleophilic displacement with oxygen, nitrogen, and sulfur nucleophiles.

Reaction with Oxygen Nucleophiles

  • Ether Formation : Reacting with phenolic compounds under basic conditions yields 4-aryloxy derivatives. For example:

    4 Chloro TP+Ar OHBase4 Ar O TP+HCl\text{4 Chloro TP}+\text{Ar OH}\xrightarrow{\text{Base}}\text{4 Ar O TP}+\text{HCl}

    A study synthesized 4-((2-Chloro-TP)-oxy)-3,5-dimethylbenzonitrile via substitution with a cyanophenol derivative .

SubstrateNucleophileConditionsYield (%)Purity (HPLC, %)Source
4-Chloro-TP3,5-Dimethyl-4-hydroxybenzonitrileK₂CO₃, DMF, 80°C7899.5

Amination Reactions

  • Reaction with ammonia or amines produces 4-amino derivatives, critical for bioactive molecule synthesis .

    4 Chloro TP+R NH2Δ4 R NH TP+HCl\text{4 Chloro TP}+\text{R NH}_2\xrightarrow{\Delta}\text{4 R NH TP}+\text{HCl}

Halogen Exchange Reactions

The chlorine can be replaced by other halogens under specific conditions:

  • Bromination : Using POBr₃ or HBr/AcOH yields 4-bromo analogues .

  • Iodination : KI/CuI in DMF facilitates iodine substitution .

Cyclization and Ring-Opening Reactions

The thiopyrano ring participates in cycloadditions and ring expansions:

Formation of Fused Heterocycles

  • Reacting with malononitrile in ethanol under basic conditions forms pyrido[2,3-d]pyrimidine derivatives .

    4 Chloro TP+NC CH CNEtOH KOHPyrido 2 3 d pyrimidine\text{4 Chloro TP}+\text{NC CH CN}\xrightarrow{\text{EtOH KOH}}\text{Pyrido 2 3 d pyrimidine}
ProductReagentsConditionsYield (%)Source
Pyrido[2,3-d]pyrimidineMalononitrile, KOHReflux, 6 h65

Cross-Coupling Reactions

The chlorine atom facilitates palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

  • Reacting with arylboronic acids introduces aryl groups at position 4 :

    4 Chloro TP+Ar B OH 2Pd PPh Na CO 4 Ar TP\text{4 Chloro TP}+\text{Ar B OH }_2\xrightarrow{\text{Pd PPh Na CO }}\text{4 Ar TP}
Aryl Boronic AcidCatalystYield (%)Purity (%)Source
4-NitrophenylPd(PPh₃)₄7298.7

Functionalization via Grignard Reagents

The thiopyrano ring undergoes nucleophilic attack by Grignard reagents:

  • Addition of methylmagnesium bromide opens the ring, forming thiol intermediates .

Reductive Dechlorination

Catalytic hydrogenation removes the chlorine substituent:

4 Chloro TP+H2Pd C7 8 Dihydro 6H thiopyrano 3 2 d pyrimidine\text{4 Chloro TP}+\text{H}_2\xrightarrow{\text{Pd C}}\text{7 8 Dihydro 6H thiopyrano 3 2 d pyrimidine}

CatalystPressure (psi)Yield (%)Source
10% Pd/C5085

Acid/Base-Mediated Rearrangements

  • Under acidic conditions, the thiopyrano ring undergoes ring contraction to form thieno[3,2-d]pyrimidines .

Synthetic Routes

Scientific Research Applications

Structural Characteristics

Molecular Formula: C7_7H7_7ClN2_2S
SMILES: C1CC2=C(C(=NC=N2)Cl)SC1
InChIKey: IHWHZUYYJJSKAF-UHFFFAOYSA-N

The compound features a thiopyrano-pyrimidine structure, which contributes to its biological activity.

Pharmaceutical Applications

4-Chloro-7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine serves as an intermediate in the synthesis of various pharmaceutical agents. Its derivatives have been explored for their therapeutic potential in treating conditions such as cancer and autoimmune diseases.

Key Derivatives and Their Uses

  • Ruxolitinib: A JAK1/2 inhibitor used for the treatment of myelofibrosis and polycythemia vera.
  • Tofacitinib: A JAK inhibitor for rheumatoid arthritis.
  • Baricitinib: Another JAK inhibitor used for rheumatoid arthritis.
  • Oclacitinib: Used for allergic dermatitis in dogs.

These compounds highlight the importance of this compound as a building block in drug synthesis.

Novel Synthesis Method

A novel method has been developed that involves a four-step reaction sequence:

  • Preparation of ethyl 2-cyano-4,4-dimethoxybutanoate.
  • Formation of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol.
  • Conversion to 7H-pyrrolo[2,3-d]pyrimidin-4-ol.
  • Final conversion to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

This process achieves yields exceeding 80% with purities above 99.5% without further purification steps, making it economically viable for pharmaceutical production .

Antihyperglycemic Activity

Research has demonstrated that derivatives of thiopyrano-pyrimidines exhibit antihyperglycemic effects. A study explored the structure-activity relationship (SAR) of these compounds and identified promising candidates for diabetes treatment .

Anticancer Properties

Another study focused on the anticancer potential of pyrrolopyrimidine derivatives derived from thiopyrano-pyrimidines. The findings indicated that these compounds could inhibit tumor growth through specific pathways .

Data Tables

Comparison with Similar Compounds

5,5-Dioxo-7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine Derivatives

  • Key Differences : The 5,5-dioxo modification replaces sulfur with sulfone groups, enhancing selectivity for PDE4B inhibition. For example, compound 47 (2-(3-chloro-4-methoxyphenyl)-5,5-dioxo derivative) exhibited an IC₅₀ of 3.0 nM for PDE4B and 433-fold selectivity over PDE4D .
  • Biological Impact : The sulfone group improves binding interactions with the PDE4B catalytic pocket, particularly through hydrogen bonding with Gln443 .

4-Morpholino-7,8-Dihydro-5H-Thiopyrano[3,4-D]pyrimidine Derivatives

  • Key Differences : Substitution at position 4 with a morpholine ring and chromone moiety (e.g., compound 5 in Sun et al., 2016) shifts activity toward anticancer targets. These derivatives inhibit tubulin polymerization and exhibit IC₅₀ values in the low micromolar range against cancer cell lines .
  • Biological Impact: The morpholino group enhances solubility and membrane permeability, critical for cytotoxic activity .

MTP-1307 (Hypoglycemic Analog)

  • Key Differences : MTP-1307 features a 4-methylpiperazinyl group at position 2 and a pyrrolidinyl group at position 4. This structural variation confers hypoglycemic activity by promoting glucose utilization in adipose tissue and inhibiting hepatic gluconeogenesis .
  • Biological Impact : In ob/ob mice, MTP-1307 reduced blood glucose by 40% without affecting insulin levels, distinguishing it from insulin secretagogues .

Pyrano[4,3-D]pyrimidine Analogues

  • Key Differences: Replacement of the thiopyrano sulfur with oxygen (e.g., 4-Chloro-2-(4-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine) reduces electron-deficient character, altering target specificity. These compounds are often explored as kinase inhibitors .

Pharmacological Selectivity and Potency

Compound Target IC₅₀/EC₅₀ Selectivity Ratio (PDE4B/PDE4D) Key Structural Feature
4-Chloro derivative PDE4B 10 nM* 100:1* Chlorine at C4
5,5-Dioxo derivative (47) PDE4B 3.0 nM 433:1 Sulfone groups at C5
MTP-1307 Hepatic gluconeogenesis 1.2 µM N/A Piperazinyl-pyrrolidinyl substitution
Morpholino-chromone derivative Tubulin 0.8 µM N/A Morpholino at C4

*Estimated based on structural analogy to Goto et al. (2014) .

Key Research Findings

PDE4B Selectivity : The 5,5-dioxo derivatives achieve >400-fold selectivity for PDE4B over PDE4D, attributed to sulfone-mediated interactions with the Q-pocket of PDE4B .

Hypoglycemic Mechanism: MTP-1307’s dual action (inhibiting gluconeogenesis and enhancing glucose uptake) is unique among thiopyrano-pyrimidines, highlighting the impact of piperazinyl substitutions .

Anticancer Activity: Morpholino derivatives with chromone moieties exhibit tubulin-binding activity, underscoring the role of bulky substituents in disrupting microtubule dynamics .

Biological Activity

4-Chloro-7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C7H7ClN2S\text{C}_7\text{H}_7\text{ClN}_2\text{S}, and its structural representation can be expressed as follows:

  • SMILES : C1CC2=C(C(=NC=N2)Cl)SC1
  • InChI : InChI=1S/C7H7ClN2S/c8-7-6-5(9-4-10-7)2-1-3-11-6/h4H,1-3H2

Anticancer Properties

Research has demonstrated that derivatives of thiopyrano[3,2-D]pyrimidine exhibit significant anticancer activity. A study synthesized various derivatives and evaluated their cytotoxic effects against multiple cancer cell lines including A549 (lung), PC-3 (prostate), MCF-7 (breast), HeLa (cervical), and HepG2 (liver) cells. Key findings include:

  • Cytotoxicity : Several compounds showed IC50 values ranging from 8.77 to 14.3 μM against these cell lines, indicating moderate to excellent cytotoxicity.
  • Mechanism of Action : Optimized compounds demonstrated inhibitory activity against mTOR kinase and PI3Kα kinase, which are critical pathways in cancer cell proliferation and survival .
CompoundCell LineIC50 (μM)mTOR InhibitionPI3Kα Inhibition
10jA5498.77YesYes
10jMCF-714.3YesYes

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications on the thiopyrano[3,2-D]pyrimidine scaffold significantly influence biological activity. For example, substituents at specific positions can enhance or reduce the compound's efficacy against targeted kinases.

Case Studies

  • Case Study on MCF-7 Cells : A focused study on MCF-7 cells revealed that certain derivatives of thiopyrano[3,2-D]pyrimidine not only inhibited cell proliferation but also induced apoptosis through DNA binding mechanisms .
  • In Vivo Studies : Preliminary in vivo studies have indicated that selected compounds can reduce tumor growth in mouse models, further supporting their potential as therapeutic agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Chloro-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via one-pot reactions using 6-amino-1-methyl-2-thiouracil as a precursor. Key steps include condensation with primary amines and aldehydes (e.g., formalin) under acidic conditions (acetic acid) at 40°C . Optimization involves adjusting stoichiometry (e.g., 4 equivalents of formalin) and reaction time to improve yield. Alternative routes may utilize POCl₃ for chlorination of pyrimidine intermediates, as seen in analogous thiopyrano pyrimidine derivatives .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodology : Use a combination of analytical techniques:

  • NMR spectroscopy : Confirm substitution patterns and hydrogen environments (e.g., ¹H NMR peaks for aromatic protons and methyl groups) .
  • Mass spectrometry (MS) : Verify molecular weight via GC-MS, particularly for detecting chlorine isotopes .
  • Elemental analysis : Validate empirical formula accuracy (e.g., C:H:N:S ratios) .

Q. What in vitro assays are suitable for preliminary evaluation of kinase inhibitory activity?

  • Methodology : Employ kinase inhibition assays targeting EGFR, Her2, or CDK2 using recombinant enzymes. Measure IC₅₀ values via fluorescence-based ADP-Glo™ assays or radiometric ³³P-ATP incorporation methods. Include positive controls (e.g., staurosporine) and validate binding modes with molecular docking to ATP-binding pockets .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced kinase selectivity?

  • Methodology : Systematically modify substituents at the 4-chloro and thiopyrano positions. For example:

  • Replace the chloro group with electron-withdrawing groups (e.g., trifluoromethyl) to enhance binding to hydrophobic kinase pockets .
  • Introduce aryl substituents (e.g., 4-chlorophenyl) at the 6-position to improve steric complementarity with target enzymes .
  • Evaluate selectivity profiles using kinase panels (e.g., Eurofins KinaseProfiler™) to minimize off-target effects .

Q. What computational strategies can predict the compound’s interaction with atypical kinases (e.g., VEGFR2)?

  • Methodology : Perform homology modeling of kinase domains using tools like SWISS-MODEL. Conduct molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability. Validate predictions with mutagenesis studies (e.g., alanine scanning of active-site residues) .

Q. How can researchers resolve contradictions in biochemical data, such as inconsistent IC₅₀ values across studies?

  • Methodology :

  • Standardize assay conditions : Ensure consistent ATP concentrations, buffer pH, and enzyme sources.
  • Validate compound stability : Use HPLC to confirm integrity during assays, as degradation products may skew results .
  • Cross-validate with orthogonal assays : Compare radiometric and fluorescence-based data to rule out assay-specific artifacts .

Q. What strategies mitigate toxicity in cell-based models while retaining kinase inhibitory potency?

  • Methodology :

  • Prodrug design : Mask reactive groups (e.g., chloro) with enzymatically cleavable protectors (e.g., ester linkages) to reduce off-target cytotoxicity .
  • Cytotoxicity screening : Use MTT assays on normal cell lines (e.g., HEK293) alongside cancer lines (e.g., HeLa) to identify therapeutic windows .

Methodological Best Practices

Q. What safety protocols are critical when handling chlorinated thiopyrano pyrimidines?

  • Guidelines :

  • Use fume hoods for POCl₃ reactions due to corrosive fumes .
  • Wear nitrile gloves and goggles to prevent dermal exposure, as chloro derivatives may exhibit acute toxicity .
  • Store compounds in airtight containers under inert gas (argon) to prevent hydrolysis .

Q. How can researchers optimize reaction yields for scale-up synthesis?

  • Guidelines :

  • Employ microwave-assisted synthesis to reduce reaction times and improve reproducibility .
  • Monitor intermediates via TLC or in-situ IR spectroscopy to identify side products early .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine
Reactant of Route 2
4-Chloro-7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.